

# linear coordination geometry in Diamminesilver(1+)

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## Compound Focus: Diamminesilver(1+)

CAS No.: 16972-61-5

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## Quantitative Structural Data

The linear geometry of the  $[\text{Ag}(\text{NH}_3)_2]^+$  cation is consistently confirmed by crystallographic data, characterized by nearly  $180^\circ$  N-Ag-N bond angles and specific Ag-N bond lengths.

Table 1: Coordination Geometry and Bond Lengths

Compound Name	N-Ag-N Bond Angle ( $^\circ$ )	Ag-N Bond Length ( $\text{\AA}$ )	Source / Reference
Tetra-kis[diamminesilver(I)] bis-(2-hydroxy-5-methylbenzene-1,3-disulfonate) [1]	175.2(2), 178.08(16), 175.8(2), 178.20(19)	Not Specified	[1]
Bis[diamminesilver(I)] 5-nitroisophthalate monohydrate [2]	N1-Ag1-N2: 169.90(19); N3-Ag2-N4: 174.05(16)	Ag1-N1: 2.112(5); Ag1-N2: 2.105(5); Ag2-N3: 2.088(4); Ag2-N4: 2.094(4)	[2]

Table 2: Key Supramolecular Interactions

Interaction Type	Observed Distance	Role in Network Stability
Ag $\cdots$ Ag interaction [1]	3.3151(1) Å	Forms linear [Ag(NH <sub>3</sub> ) <sub>2</sub> ] <sub>n</sub> polycationic chains
Ag $\cdots$ O <sub>water</sub> interaction [2]	2.725(4) Å and 2.985(4) Å	Secondary interaction influencing geometry
$\pi$ - $\pi$ stacking [2]	Centroid-centroid: 3.975(3) Å	Stabilizes crystal packing
lp(O) $\cdots$ $\pi$ interaction [2]	O $\cdots$ centroid: 3.401(4) Å	Stabilizes crystal packing

## Experimental Protocols

The following methodology is adapted from procedures used to crystallize diamminesilver(I) complexes, particularly the 5-nitroisophthalate monohydrate compound [2].

### Synthesis and Crystallization

- Procedure:** The title compound was prepared by combining silver(I) salt (e.g., AgNO<sub>3</sub> or Ag<sub>2</sub>O) and 5-nitroisophthalic acid (H<sub>2</sub>nipa) in an ammoniacal aqueous solution. The mixture was stirred at room temperature or gently heated until a clear solution formed. Slow evaporation of the solution over several days yielded colorless crystals suitable for X-ray diffraction [2].
- Key Condition:** The ammoniacal environment is crucial for generating the [Ag(NH<sub>3</sub>)<sub>2</sub>]<sup>+</sup> cation in solution, which then self-assembles with the anionic carboxylate component [2].

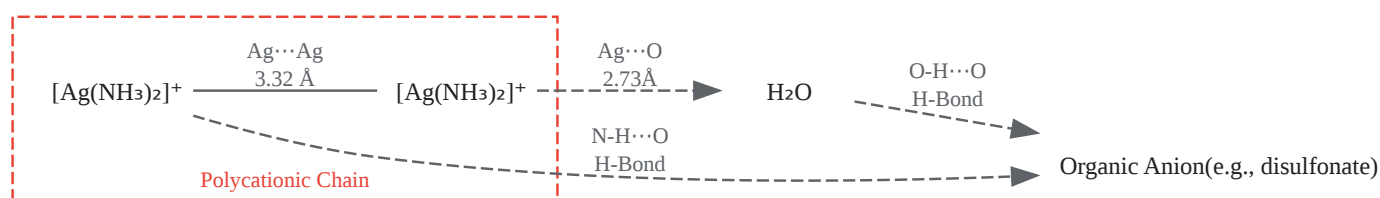
### Data Collection and Structure Refinement

- Instrumentation:** Data for the 5-nitroisophthalate compound was collected using an Oxford Diffraction Gemini S Ultra diffractometer with Mo K $\alpha$  radiation ( $\lambda = 0.71073$  Å) at 298 K [2].
- Structure Solution:** The crystal structure was solved using **SHELXS97** (direct methods) and refined with **SHELXL97** using a full-matrix least-squares method on F<sup>2</sup> [2].
- Hydrogen Atoms:** H-atoms bonded to carbon were placed in calculated positions, while those on ammonia and water molecules were located from difference Fourier maps and refined with distance restraints [2].

## Graphviz Visualizations

The following diagrams, generated from DOT scripts, illustrate the molecular structure and supramolecular network of the diamminesilver(I) complex. The colors comply with your specified palette and contrast rules.

Diagram 1: The linear, two-coordinate  $[Ag(NH_3)_2]^+$  cation with dative bonds.



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Diagram 2: Supramolecular network stabilized by Ag-Ag, H-bonding, and Ag-O interactions.

## Key Structural Insights for Drug Development

- **Robust Linear Motif:** The  $[Ag(NH_3)_2]^+$  cation's linear geometry is highly consistent across different crystalline environments, making it a predictable and reliable building block in supramolecular chemistry [1] [2].
- **Versatile Supramolecular Interactions:** The cation's ability to form argentophilic interactions, hydrogen bonds via  $NH_3$  ligands, and secondary  $Ag \cdots O$  interactions enables the construction of diverse and stable 3D architectures [1] [2]. This is highly relevant for designing metal-organic frameworks (MOFs) or coordination polymers with potential applications in drug delivery systems.
- **Influence on Packing:** Weak interactions like  $lp(O) \cdots \pi$  and offset  $\pi$ - $\pi$  stacking, while subtle, are critical in dictating the final crystal packing, which can influence the physicochemical properties of a solid-form drug [2].

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## References

1. Tetra-kis[ diamminesilver ( I ) ] bis-(2-hy-droxy-5-methyl... : Internet Archive [archive.org]
2. Bis[ diamminesilver ( I ) ] 5-nitroisophthalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

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